![molecular formula C9H14N2O2 B067666 decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione CAS No. 185757-17-9](/img/structure/B67666.png)
decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione is a nitrogen-containing heterocyclic compound with the molecular formula C9H14N2O2. This compound features a unique structure that includes a five-membered ring, an eight-membered ring, and an eleven-membered ring, along with secondary and tertiary amide groups
Vorbereitungsmethoden
The synthesis of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of (Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones with oxalyl chloride, followed by the addition of water, can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione has several scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development. Additionally, its properties make it useful in industrial applications, such as the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione can be compared with other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazine derivatives. While both types of compounds share some structural similarities, Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione’s unique ring system and amide groups set it apart. Similar compounds include pyrrolopyrazine, pyrrolopyridazine, and pyrrolopyrimidine derivatives, each with distinct properties and applications .
Eigenschaften
IUPAC Name |
2,3,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-1-5-10-9(13)7-3-2-6-11(7)8/h7H,1-6H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQXGIVHHZGNOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCCC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
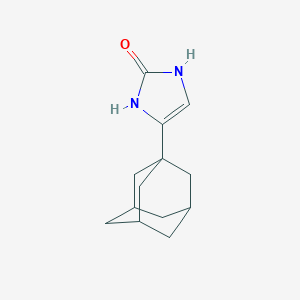
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
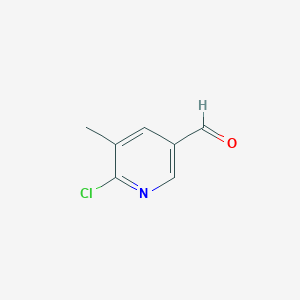
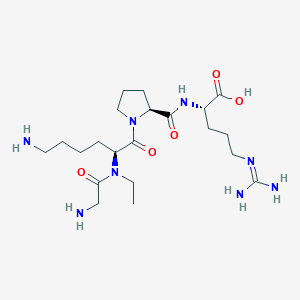
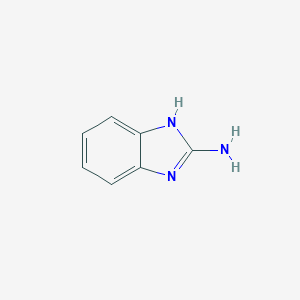


![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
![6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE](/img/structure/B67610.png)
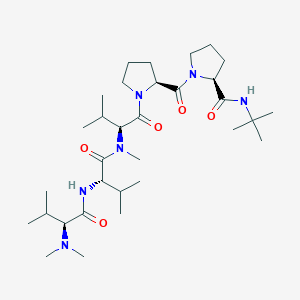


![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
